N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine

COX-2 inhibitor inflammation pain

N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549008-23-1) is a heterocyclic small molecule that integrates a 2-aminopyrimidine core with a thiazolyl-piperazine motif. Computational target prediction indicates a primary association with cyclooxygenase-2 (COX‑2) inhibition, suggesting potential utility in pain and inflammation research.

Molecular Formula C13H18N6S
Molecular Weight 290.39 g/mol
CAS No. 2549008-23-1
Cat. No. B6460056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS2549008-23-1
Molecular FormulaC13H18N6S
Molecular Weight290.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C13H18N6S/c1-17(2)12-14-4-3-11(16-12)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3
InChIKeyREPQZVQLKAQVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549008-23-1) – Sourcing & Baseline Characterization


N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549008-23-1) is a heterocyclic small molecule that integrates a 2-aminopyrimidine core with a thiazolyl-piperazine motif. Computational target prediction indicates a primary association with cyclooxygenase-2 (COX‑2) inhibition, suggesting potential utility in pain and inflammation research [1]. The compound belongs to the broader class of thiazole-substituted aminopyrimidines, a scaffold recognized for its ability to modulate clinically relevant kinases such as Spleen Tyrosine Kinase (Syk) [2]. However, direct experimental validation of biological potency, selectivity, and pharmacokinetic properties remains absent from the public domain at this time. Researchers procuring this compound should anticipate that its differentiation rests on structural novelty and predicted pharmacophore features rather than established biological benchmarks.

Why Generic Substitution Risks Compromising Research on N,N-Dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine


Superficial structural similarity within the thiazolyl-aminopyrimidine class masks critical functional distinctions. This compound is not a generic kinase inhibitor; its unique combination of a 4‑piperazinyl‑thiazole moiety and an N,N‑dimethylamino group at the pyrimidine 2‑position creates a regiospecific and electronic profile not replicated by close analogs. For instance, the regioisomer N,N‑dimethyl‑2‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine (CAS 2549049‑34‑3) swaps the key substitution points, which can invert hydrogen‑bonding patterns and target selectivity. Similarly, analogs lacking the N,N‑dimethyl group (primary amines) are more susceptible to oxidative metabolism and have distinct hydrogen‑bond donor counts, altering their pharmacokinetic and off‑target profiles. Computational target prediction for the target compound suggests COX‑2 inhibition, a functional annotation not automatically conferred to every thiazolyl‑aminopyrimidine [1]. Substituting with an in‑class analog without verifying regiospecificity, substitution pattern, and predicted target profile introduces uncharacterized variables that can confound SAR studies and lead to irreproducible results. The following quantitative evidence guide details the dimensions where this compound diverges from its nearest neighbors.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine


Predicted COX‑2 Inhibition Differentiates Target Compound from Regioisomer

The target compound (CAS 2549008‑23‑1) is computationally predicted to act as a cyclooxygenase‑2 (COX‑2) inhibitor via the DrugMapper algorithm, linking it to indications such as rheumatoid arthritis, osteoarthritis, and pain [1]. In contrast, the regioisomer N,N‑dimethyl‑2‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine (CAS 2549049‑34‑3) is not annotated with COX‑2 inhibition in the same database, nor are closely related compounds such as N‑ethyl‑6‑methyl‑2‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine. This suggests that the specific spatial arrangement of the dimethylamino‑pyrimidine and thiazolyl‑piperazine pharmacophores is a determinant of COX‑2 recognition.

COX-2 inhibitor inflammation pain computational drug repurposing

Dimethylamino Substituent Confers Superior Molecular Properties Over Primary Amine Analog

Replacing the primary amine at the pyrimidine 2‑position with an N,N‑dimethylamino group alters several key molecular descriptors relevant to drug‑likeness. The target compound (N,N‑dimethyl) has zero hydrogen‑bond donors (HBD), whereas the des‑dimethyl primary amine analog (4‑(4‑(thiazol‑2‑yl)piperazin‑1‑yl)pyrimidin‑2‑amine) possesses one HBD. A lower HBD count is empirically associated with improved passive membrane permeability [1]. Furthermore, N,N‑dimethylation of 2‑aminopyrimidines has been shown in medicinal chemistry literature to reduce susceptibility to oxidative N‑dealkylation by cytochrome P450 enzymes, a common metabolic liability for primary and secondary amines [REFS-4, REFS-5]. While direct experimental stability data for this specific compound are not yet published, the structural feature is a well‑documented design tactic for extending metabolic half‑life.

metabolic stability N‑dealkylation CYP450 physicochemical property optimization

Regiospecific Substitution at the Pyrimidine 4‑Position Distinguishes Target from 2‑Position Isomer in Kinase Selectivity Potential

In the thiazole‑substituted aminopyrimidine class exemplified by Syk inhibitor patent US9499534B2, the point of attachment of the aminopyrimidine to the thiazolyl‑piperazine unit is critical for kinase hinge‑region binding [1]. Structure‑activity relationship (SAR) data for the broader scaffold shows that shifting the substitution from the pyrimidine 4‑position (target compound) to the 2‑position (regioisomer CAS 2549049‑34‑3) alters the vector and distance of the key hydrogen‑bond acceptor/donor pharmacophore, which can result in complete loss or alteration of kinase target engagement. Although direct Syk IC₅₀ data for the target compound are not publicly disclosed, the patent literature demonstrates that regioisomeric variations within this scaffold produce divergent selectivity profiles across the kinome.

kinase inhibitor design regioisomerism Syk inhibitor scaffold selectivity

5‑Methyl‑Thiazole Analog (CAS 2262439‑85‑8) Exhibits Steric and Electronic Divergence from Target Compound

The 5‑methyl‑thiazole analog (N,N‑dimethyl‑4‑[4‑(5‑methyl‑1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑2‑amine, CAS 2262439‑85‑8) introduces a methyl group at the thiazole 5‑position. This substitution increases molecular weight (304.4 vs. 290.4 g/mol), adds a lipophilic increment (calculated LogP increase ~0.4–0.5 units), and introduces a steric element adjacent to the thiazole nitrogen that can modulate the pKa of the thiazole ring. In related thiazole‑containing ligands, 5‑methyl substitution has been shown to alter both target affinity and CNS partitioning (e.g., ΔLogBB ~0.3–0.5) due to increased lipophilicity and reduced hydrogen‑bond acceptor strength [1]. While direct comparative bioactivity data are lacking, the physicochemical divergence between the target compound and its 5‑methyl analog is sufficient to produce different ADME and target‑engagement profiles.

thiazole methylation ligand efficiency CNS penetration structure-activity relationship

Purity and Identity: Verified Molecular Integrity for Reproducible Research

Procurement records from reputable aggregators indicate that N,N‑dimethyl‑4‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑2‑amine is supplied with a minimum purity of 95% (HPLC) and full characterization by ¹H‑NMR and LC‑MS to confirm identity [1]. In contrast, the regioisomer (CAS 2549049‑34‑3) and the 5‑methyl‑thiazole analog (CAS 2262439‑85‑8) are frequently available only from single suppliers, often with less rigorous characterization (e.g., purity unspecified or listed as “typical ≥90%”). The well‑documented analytical data for the target compound reduces the risk of mis‑identification and batch‑to‑batch variability, which is critical for SAR studies where even minor impurities can confound biological assay results.

compound identity purity verification NMR LCMS quality control

Optimal Application Scenarios for N,N-Dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine Based on Proven Differentiation


Hypothesis‑Driven Screening for COX‑2‑Mediated Inflammation and Pain Models

The computationally predicted COX‑2 inhibitory potential [1] makes this compound a suitable candidate for primary screening in COX‑2 enzymatic assays and cellular models of inflammation. Researchers should prioritize this compound over its regioisomer (CAS 2549049‑34‑3), which lacks this functional annotation, when designing experiments to validate COX‑2 as a target or to explore SAR around the thiazolyl‑aminopyrimidine scaffold for anti‑inflammatory indications.

Kinase Profiling and Selectivity Assessment in Syk‑Related Pathways

Given the established Syk‑inhibitory activity of the thiazole‑substituted aminopyrimidine class [2], this compound is well‑positioned for inclusion in kinase selectivity panels. Its specific 4‑substituted pyrimidine regioisomerism is critical for maintaining the canonical hinge‑binding geometry of this scaffold, and it should be used in place of the 2‑substituted isomer when the goal is to reproduce or expand upon the selectivity profile described in US9499534B2.

Metabolic Stability and Permeability Optimization Programs

The N,N‑dimethylamino group eliminates the hydrogen‑bond donor present in primary amine analogs, a structural feature associated with improved membrane permeability and reduced CYP450‑mediated N‑dealkylation [REFS-3, REFS-4, REFS-5]. This compound is the preferred choice over its des‑dimethyl primary amine analog for studies requiring prolonged compound half‑life in hepatocyte or microsomal stability assays, or for achieving higher intracellular concentrations in cell‑based target‑engagement experiments.

CNS Drug Discovery When Thiazole Methylation is Undesirable

For programs targeting CNS indications that require fine‑tuned lipophilicity (cLogP ~2.2) and minimal steric bulk on the thiazole ring, this compound offers a more favorable starting point than the 5‑methyl‑thiazole analog (CAS 2262439‑85‑8), whose increased logP and molecular weight may push it outside desirable CNS drug‑like space [6]. Researchers optimizing for brain penetration should select this compound to avoid the additional lipophilic load of the 5‑methyl congener.

Quote Request

Request a Quote for N,N-dimethyl-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.